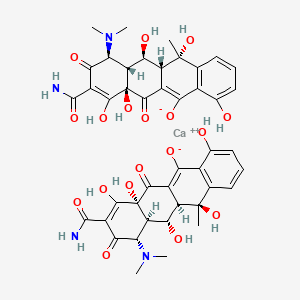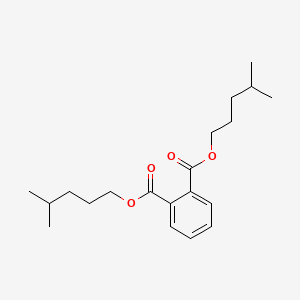
Ethylene glycol diglycidyl ether
Vue d'ensemble
Description
Ethylene glycol diglycidyl ether is an organic compound with the molecular formula C8H14O4. It is a colorless to pale yellow liquid that is soluble in organic solvents like ethanol, acetone, and benzene, and slightly soluble in water . This compound is known for its low viscosity and is commonly used as a reactive diluent in epoxy resins, which are utilized in various industrial applications .
Mécanisme D'action
Target of Action
Ethylene glycol diglycidyl ether (EGDE) is a chemical compound with the molecular formula C8H14O4 . It is an epoxy resin that contains an ethylene ether chain . The primary targets of EGDE are natural polymers such as proteins and montmorillonite . EGDE acts as a crosslinking agent, enhancing the hydrogen bonding between these polymers and creating a denser network structure .
Mode of Action
EGDE interacts with its targets by forming covalent bonds . This interaction results in a change in the physical properties of the target polymers. For instance, when EGDE is used with soy protein isolate (SPI) and ultrasonic-modified montmorillonite (UMMT), it enhances the hydrogen bonding between SPI chains and the ultrasound-treated MMT plates . This results in a denser network structure of the resulting composite material .
Biochemical Pathways
EGDE affects the biochemical pathways involved in the formation of composite materials. In the case of SPI and UMMT, EGDE plays a crucial role in the crosslinking process, which is essential for the formation of the composite material . The resulting composite material exhibits improved mechanical and barrier properties compared to pure soy protein film .
Pharmacokinetics
It’s known that egde is slightly soluble in water , which may influence its bioavailability
Result of Action
The action of EGDE results in the formation of composite materials with enhanced properties. For example, the tensile strength of a composite film made from SPI, UMMT, and EGDE increased by 266.82% compared to a film made from pure soy protein . This demonstrates the effectiveness of EGDE as a crosslinking agent in improving the functional properties of bio-based polymer composites .
Action Environment
The action of EGDE can be influenced by environmental factors. For instance, EGDE should be used in a well-ventilated area due to the potential for allergic or asthma symptoms or breathing difficulties if inhaled . Additionally, EGDE forms explosive mixtures with air on intense heating , indicating that temperature is a critical factor in its stability. Therefore, careful handling and storage of EGDE are necessary to ensure its efficacy and stability.
Méthodes De Préparation
Ethylene glycol diglycidyl ether is synthesized through the reaction of ethylene glycol with epichlorohydrin. The process involves the following steps:
Reaction with Epichlorohydrin: Ethylene glycol reacts with epichlorohydrin in the presence of a Lewis acid catalyst to form a halohydrin intermediate.
Dehydrochlorination: The halohydrin is then treated with sodium hydroxide to remove hydrogen chloride, resulting in the formation of this compound
Industrial production methods typically involve controlling the exothermic reaction by slowly adding epichlorohydrin to the reactor containing ethylene glycol and the catalyst .
Analyse Des Réactions Chimiques
Ethylene glycol diglycidyl ether undergoes various chemical reactions, including:
Epoxide Ring-Opening Reactions: The oxirane rings in this compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thioether groups.
Cross-Linking Reactions: It acts as a cross-linking agent in polymers, reacting with functional groups like hydroxyl, carboxyl, and amino groups.
Hydrolysis: In the presence of water, this compound can hydrolyze to form diols.
Common reagents used in these reactions include sodium hydroxide, amines, and alcohols. The major products formed depend on the specific nucleophile involved in the reaction.
Applications De Recherche Scientifique
Ethylene glycol diglycidyl ether has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Ethylene glycol diglycidyl ether can be compared with other similar compounds, such as:
Dithis compound: Similar in structure but with an additional ethylene glycol unit, leading to different physical properties and reactivity.
Polythis compound: Contains multiple ethylene glycol units, providing higher flexibility and different mechanical properties.
1,4-Butanediol diglycidyl ether: Has a longer aliphatic chain, resulting in different cross-linking behavior and mechanical properties.
This compound is unique due to its balance of low viscosity, reactivity, and ability to form stable cross-linked networks, making it versatile for various applications .
Propriétés
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)ethoxymethyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBIOSPNXBMOAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCOCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26403-72-5, 58782-18-6, 29317-04-2 | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-oxiranylmethyl)-ω-(2-oxiranylmethoxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58782-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxirane, 2,2′-[1,2-ethanediylbis(oxymethylene)]bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29317-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4044876 | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2224-15-9, 72207-80-8 | |
| Record name | Glycol diglycidyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(1,2-epoxypropylether)ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54740 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxirane, 2,2'-[1,2-ethanediylbis(oxymethylene)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol diglycidyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[ethylenebis(oxymethylene)]bisoxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Polyethylene glycol diglycidyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLENE GLYCOL DIGLYCIDYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R860RS597 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Azaspiro[3.5]nonane hydrochloride](/img/structure/B3429074.png)
![6-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3429079.png)





![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3429128.png)
